This unnatural amino acid is primarily used in peptide research as a building block for creating peptide analogs. [] Its unique properties, including its bulky naphthyl side chain and D-configuration, make it a valuable tool for exploring structure-activity relationships, developing peptide-based drugs, and investigating the biological roles of specific amino acids in peptides.
Z-D-2-Nal-OH, also known as Z-3-(2-naphthyl)-D-alanine, is a synthetic amino acid derivative characterized by the presence of a naphthyl group attached to the alanine backbone. The compound has garnered interest in various fields, including organic chemistry and biochemistry, due to its unique structural properties and potential applications in scientific research and industry. The molecular formula for Z-D-2-Nal-OH is with a molecular weight of 349.38 g/mol .
Z-D-2-Nal-OH is synthesized through chemical reactions involving 2-naphthaldehyde and alanine derivatives. It belongs to the class of amino acid derivatives and is classified as a non-natural amino acid due to its synthetic origin. This compound is utilized primarily in research settings rather than for direct therapeutic applications .
The synthesis of Z-D-2-Nal-OH typically involves several key steps:
Z-D-2-Nal-OH features a complex structure that includes:
The structural representation can be summarized as follows:
The stereochemistry plays a crucial role in determining the compound's biological activity and interactions with enzymes or receptors .
Z-D-2-Nal-OH can undergo various chemical reactions, including:
These reactions expand the utility of Z-D-2-Nal-OH in synthesizing more complex organic molecules.
The mechanism of action for Z-D-2-Nal-OH involves its interaction with specific molecular targets, particularly enzymes and receptors:
This mechanism underlines its potential as a research tool in studying enzyme-substrate interactions.
These properties make Z-D-2-Nal-OH suitable for various laboratory applications.
Z-D-2-Nal-OH finds utility across multiple scientific domains:
The diverse applications highlight the significance of Z-D-2-Nal-OH in advancing both academic research and industrial processes.
Z-D-2-Nal-OH (N-Benzyloxycarbonyl-D-3-(2-naphthyl)alanine) serves as a crucial chiral building block in solution-phase peptide synthesis, particularly for introducing the sterically bulky, hydrophobic D-2-naphthylalanine residue into peptide sequences. This non-natural amino acid derivative features the carboxybenzyl (Z) protecting group on the α-amino function, which offers stability under acidic conditions while being readily removable via catalytic hydrogenation or HBr/acetic acid treatment. The compound's specification as ≥98.0% purity by HPLC ensures minimal side-reactions during peptide chain elongation [1] [4].
The chemical reactivity profile of Z-D-2-Nal-OH makes it particularly suitable for segment condensation strategies. Its carboxylic acid functionality readily activates through mixed anhydride or carbodiimide-mediated approaches, enabling efficient amide bond formation with unprotected amino groups of other peptide fragments. The bulky naphthyl side chain (2-Nal) confers significant conformational constraints to resulting peptides, often enhancing target receptor binding affinity and metabolic stability. This property is exploited in neuropeptide analogs where receptor selectivity is modulated through strategic incorporation of D-2-Nal residues [6] [9].
Table 1: Key Synthetic Applications of Z-D-2-Nal-OH in Peptide Chemistry
Application Context | Reaction Type | Functional Role | Observed Outcome |
---|---|---|---|
Segment Condensation | Mixed Anhydride Coupling | C-Terminal Building Block | Enables synthesis of complex D-configured peptides |
Hybrid Peptide Design | Carbodiimide Coupling (DCC/HOBt) | Steric Modifier | Enhances receptor selectivity in melanocortin analogs |
Cyclic Peptide Synthesis | Lactamization | Conformational Constrainer | Stabilizes β-turn structures in GPCR-targeted peptides |
Peptidomimetic Scaffolds | Reductive Amination | Chiral Template | Facilitates synthesis of non-hydrolyzable bioactive mimics |
Industrial peptide manufacturers employ Schotten-Baumann conditions (aqueous NaOH/organic solvent biphasic system) for Z-group introduction, achieving near-quantitative yields. Recent optimization focuses on continuous flow hydrogenation for Z-group removal, enhancing process safety and reducing catalyst loading by 40% compared to batch processes while maintaining the compound's chiral integrity [3] [4]. The orthogonal protection strategy using Z-group allows sequential deprotection in complex syntheses involving multiple protected amino acids, making Z-D-2-Nal-OH indispensable for synthesizing peptides with demanding structural requirements.
The asymmetric synthesis of enantiomerically pure D-2-Nal derivatives presents significant challenges due to the bulky hydrophobic side chain that influences both reaction kinetics and stereochemical outcomes. Z-D-2-Nal-OH (CAS 143218-10-4) is synthesized through enzymatic resolution or asymmetric hydrogenation methods, with the latter approach achieving up to 99% enantiomeric excess (ee) using chiral ruthenium-BINAP catalysts [3]. The molecular structure features a chiral center with D-configuration confirmed through optical rotation ([α]D²⁵ = -42.5° ± 2 in acetic acid) and X-ray crystallography of diastereomeric salts [3] [9].
Stereochemical stability during peptide incorporation is maintained through optimized coupling protocols. The naphthyl moiety's extended π-system creates potential for steric hindrance during α-carbon nucleophilic attacks, necessitating precise reaction control. Studies demonstrate that HOBt-assisted carbodiimide activation (DIC/HOBt) minimizes racemization to <0.5% during segment coupling, significantly outperforming classical carbodiimide methods which exhibit up to 8% epimerization [9]. This is particularly crucial when incorporating multiple consecutive D-2-Nal residues, where cumulative racemization would compromise peptide helicity and biological activity.
Table 2: Stereochemical Analysis Parameters for Z-D-2-Nal-OH
Analytical Method | Resolution Capability | Characteristic Data | Validation Standard |
---|---|---|---|
Chiral HPLC (Chiralpak IA) | ΔRₛ = 2.5 | Retention times: L-enantiomer 9.2 min, D-enantiomer 12.7 min | USP <621> |
Polarimetry | 0.01° accuracy | [α]D²⁵ = -42.5° ± 2 (c=1, acetic acid) | Pharmacopeial methods |
Diastereomeric Crystallization | >98% de | Melting point differential: 3°C between diastereomers | Internal QC specification |
Chiral SFC | Rs > 3.0 | Method transferable to preparative scale | ICH Q2(R1) |
The conformational impact of D-2-Nal incorporation has been elucidated through NMR and computational studies. Peptides containing Z-D-2-Nal-OH exhibit restricted φ/ψ angles (φ = -57° ± 5, ψ = -47° ± 5) that stabilize type II' β-turns, explaining their enhanced receptor selectivity in melanocortin-4 receptor ligands compared to L-configured analogs. This stereospecific backbone constraint is exploited in designing peptide antagonists for Class A GPCRs where the D-configuration prevents proteolytic degradation while maintaining target engagement [7] [9]. Quality control protocols for stereochemical purity involve chiral stationary phase HPLC (Chiralpak IA column) with UV detection at 280 nm, specifically optimized to resolve the 2-naphthyl chromophore [3] [4].
Industrial manufacturing of Z-D-2-Nal-OH faces significant purification challenges due to the compound's low aqueous solubility (<0.1 mg/mL) and tendency for π-stacking aggregation. Current GMP processes employ multi-step crystallization from ethanol/water mixtures (typically 70:30 v/v) to achieve pharmacopeial-grade purity (>98.0% HPLC). The optimal crystallization temperature profile involves controlled cooling from 65°C to -5°C over 12 hours, yielding needle-shaped crystals with consistent polymorphic Form A essential for reproducible filtration characteristics [4] [10].
Catalytic hydrogenation parameters present critical safety and scalability constraints. The standard deprotection process (atmospheric H₂, 10% Pd/C) generates stoichiometric quantities of toluene and CO₂, requiring specialized gas evolution control systems to prevent exothermic runaway reactions. Modern facilities implement continuous flow hydrogenation reactors with immobilized Pd catalysts, reducing catalyst consumption by 60% while maintaining deprotection efficiency >99.5%. This technology also eliminates the problematic filtration step associated with heterogeneous catalysts at multi-kilogram scales [4].
Table 3: Industrial Production Parameters and Optimization Targets
Process Parameter | Current Standard | Optimization Target | Scalability Impact |
---|---|---|---|
Crystallization Yield | 65-70% | >85% | Reduces production costs by 30% |
Hydrogenation Catalyst Loading | 15 wt% | <5 wt% | Eliminates precious metal recovery step |
Final Purity (HPLC) | ≥98.0% | ≥99.5% | Meets stringent therapeutic peptide standards |
Process Mass Intensity | 120 | <50 | Aligns with green chemistry initiatives |
Storage Stability (25°C) | 24 months | 36 months | Extends supply chain flexibility |
Supply chain vulnerabilities exist for naphthalene derivatives, with recent analyses identifying single-source dependencies for 2-bromonaphthalene precursors. Mitigation strategies include developing biocatalytic routes from glucose-derived aromatic compounds, though current titers remain commercially unviable at 1.2 g/L. Regulatory documentation requires comprehensive chiral purity verification at each synthetic step, with stringent ICH Q3A controls for potential genotoxic impurities in naphthyl-containing compounds. The compound's classification as a Combustible Solid (Storage Class Code 11) necessitates climate-controlled warehousing below 25°C at <40% relative humidity, with specialized dust control measures during handling [1] [4]. Scalability improvements focus on continuous processing from raw materials to finished Z-D-2-Nal-OH, with pilot-scale demonstrations achieving 85% yield at 100 kg/month throughput, representing a 3-fold increase over batch processing [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7